[methyl(7H-purin-6-yl)amino]acetic acid
Description
The exact mass of the compound [methyl(7H-purin-6-yl)amino]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [methyl(7H-purin-6-yl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [methyl(7H-purin-6-yl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(7H-purin-6-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-13(2-5(14)15)8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGVBHCWQGRFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-27-6 | |
| Record name | 2-[methyl(7H-purin-6-yl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: [Methyl(7H-purin-6-yl)amino]acetic Acid
CAS 1000933-27-6 | Structural Scaffold & Synthetic Utility
Executive Summary
[Methyl(7H-purin-6-yl)amino]acetic acid (CAS 1000933-27-6) is a specialized N6-substituted purine derivative serving as a critical intermediate in the synthesis of peptidomimetics, peptide nucleic acids (PNAs), and purine-based antimetabolites.[1][2][3][4][5][6][7][8][9][10] Functioning as a tertiary amine linker between a bioactive purine core and a carboxyl-functionalized tail, this compound offers a versatile scaffold for drug discovery, particularly in the design of kinase inhibitors and antiviral conjugates.
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthetic protocols, and application strategies in medicinal chemistry.
Physicochemical Profile & Structural Logic
The compound consists of an adenine core modified at the
| Property | Specification |
| IUPAC Name | 2-[Methyl(7H-purin-6-yl)amino]acetic acid |
| Common Synonyms | N-(Purin-6-yl)sarcosine; N6-Carboxymethyl-N6-methyladenine |
| Molecular Formula | |
| Molecular Weight | 207.19 g/mol |
| Solubility | Soluble in dilute aqueous base (NaOH, |
| pKa (Predicted) | ~3.8 (Carboxyl), ~9.8 (Purine N-H) |
| Appearance | White to off-white crystalline solid |
Structural Pharmacophore Map
The following diagram illustrates the functional segmentation of the molecule, highlighting its utility as a bifunctional building block.
Figure 1: Pharmacophore segmentation showing the purine core for biological recognition and the carboxyl tail for chemical conjugation.[11]
Validated Synthetic Protocol
The synthesis of CAS 1000933-27-6 relies on a Nucleophilic Aromatic Substitution (
Mechanism of Action (Chemical)
The reaction is driven by the activation of the C6 position of the purine ring. The use of an aqueous basic medium serves two purposes:
-
Solubilization: It deprotonates the sarcosine (zwitterion form) to generating the nucleophilic amine species.
-
Scavenging: It neutralizes the HCl byproduct, driving the equilibrium forward.
Step-by-Step Methodology
Reagents:
-
6-Chloropurine (1.0 eq)
-
Sarcosine (N-methylglycine) (1.2 eq)
-
Sodium Carbonate (
) (2.5 eq) -
Solvent: Water (
)
Protocol:
-
Preparation: Dissolve 6-chloropurine (e.g., 1.54 g, 10 mmol) and sarcosine (1.07 g, 12 mmol) in 50 mL of water containing
(2.65 g, 25 mmol). -
Reaction: Heat the mixture to reflux (100°C) under magnetic stirring.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (6-chloropurine) absorbs strongly at 254 nm; the product will show a lower
due to the carboxyl group. Reaction time is typically 4–6 hours . -
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with concentrated HCl to pH ~3–4.
-
The product, [methyl(7H-purin-6-yl)amino]acetic acid, will precipitate as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water (2x 10 mL) and cold ethanol (1x 10 mL) to remove salts and unreacted amine. Recrystallize from water/ethanol if necessary.
Yield Expectation: 55–75%
Figure 2: Workflow for the aqueous synthesis of CAS 1000933-27-6 via nucleophilic aromatic substitution.
Applications in Drug Development
A. Peptidomimetics & PNA Synthesis
This compound acts as a pseudo-amino acid. The carboxyl group allows it to be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols (Fmoc/tBu strategy), while the purine side chain mimics the adenosine nucleobase. This is critical for creating Peptide Nucleic Acids (PNAs) that can bind to DNA/RNA sequences with high specificity.
B. Prodrug Design (Antimetabolites)
The carboxyl tail can be esterified to improve lipophilicity, allowing the compound to cross cell membranes. Once intracellular, esterases cleave the tail to release the active purine analog, which may act as an inhibitor of enzymes involved in purine metabolism (e.g., HGPRT or Adenylosuccinate synthase).
C. Linker Chemistry (PROTACs)
In the emerging field of targeted protein degradation (PROTACs), this molecule serves as a "warhead-linker" hybrid. The purine binds to a kinase of interest, while the carboxylic acid provides a clean attachment point for the linker chain connecting to the E3 ligase ligand.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following parameters should be verified.
| Method | Expected Signal / Parameter |
| HPLC | Column: C18 Reverse PhaseMobile Phase: Water (0.1% TFA) / Acetonitrile GradientDetection: UV @ 260 nm (Adenine characteristic max) |
| MS (ESI+) | |
| 1H NMR (DMSO-d6) |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic; protect from moisture.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood to avoid inhalation of fine dust.
References
-
PubChemLite. (2025).[3][8] 2-[methyl(7H-purin-6-yl)amino]acetic acid (Compound Summary). University of Luxembourg.[3][5] Link
-
MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids. Molecules.[3][4][5][6][8][9][10][11][12][13] Link
-
Santa Cruz Biotechnology. (n.d.). [methyl(7H-purin-6-yl)amino]acetic acid Product Datasheet.Link
-
National Institutes of Health (NIH). (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides. PMC.[4] Link
Sources
- 1. 6-amino purine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 10082-93-6|2-((9H-Purin-6-yl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 7h-purine-7-acetic acid, 1,2,3,6-tetrahydro-8-(aminomethyl)-1,3-dimethyl-2,6-dioxo-, ethyl ester, monohydrochloride (C12H17N5O4) [pubchemlite.lcsb.uni.lu]
- 4. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-[methyl(7h-purin-6-yl)amino]acetic acid (C8H9N5O2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - C8H9N5O2 - Explore [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. 7H-Purine, 7-methyl- | C6H6N4 | CID 140372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. [methyl(7H-purin-6-yl)amino]acetic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Monograph: 2-[methyl(7H-purin-6-yl)amino]acetic acid
Molecular Weight Characterization & Synthetic Application Profile
Executive Summary
This technical guide provides a definitive analysis of 2-[methyl(7H-purin-6-yl)amino]acetic acid , a specialized purine-amino acid conjugate (PAAC). Often synthesized via the nucleophilic aromatic substitution of 6-chloropurine with sarcosine (N-methylglycine), this molecule serves as a critical scaffold in the development of kinase inhibitors, cytokinin analogs, and antimetabolites.[1]
The core focus of this document is the precise determination and application of its Molecular Weight (207.19 g/mol ) in stoichiometric synthesis, analytical validation (LC-MS), and pharmacokinetic modeling.
Molecular Identity & Weight Analysis[2][3][4]
Accurate molecular weight calculations are the bedrock of quantitative chemistry. For 2-[methyl(7H-purin-6-yl)amino]acetic acid, the distinction between Average Molecular Weight (for dosing/synthesis) and Monoisotopic Mass (for Mass Spectrometry identification) is critical.
2.1 Physicochemical Constants[2][3]
| Parameter | Value | Technical Context |
| IUPAC Name | N-methyl-N-(7H-purin-6-yl)glycine | Definitive nomenclature for database search. |
| Molecular Formula | C₈H₉N₅O₂ | Basis for elemental analysis.[4] |
| Average Mol. Weight | 207.19 g/mol | Used for molarity calculations and batch synthesis. |
| Monoisotopic Mass | 207.0756 Da | The exact mass of the primary isotope peak ( |
| Polar Surface Area | 107 Ų | Predictor of membrane permeability (Lipinski's Rule of 5). |
| pKa (Predicted) | ~3.8 (COOH), ~9.8 (Purine) | Zwitterionic character at physiological pH. |
2.2 Isotopic Distribution (MS Validation)
When validating this compound via High-Resolution Mass Spectrometry (HRMS), the [M+H]⁺ peak will not be a single line but a distribution.
-
[M+H]⁺ Target: 208.0834 m/z
-
M+1 Abundance: ~10.2% (due to
and contributions). -
M+2 Abundance: ~0.8%.
Critical Insight: If your M+1 peak exceeds 11% relative abundance, check for impurities or co-eluting contaminants.[1]
Synthetic Pathway & Stoichiometry
The synthesis of 2-[methyl(7H-purin-6-yl)amino]acetic acid relies on the reactivity of the C6 position of the purine ring. The electron-deficient pyrimidine ring facilitates nucleophilic attack by the secondary amine of sarcosine.
3.1 Reaction Logic
The choice of Sarcosine (N-methylglycine) over Glycine introduces a methyl group that prevents hydrogen bonding at the N6 position, altering the solubility profile and receptor binding affinity compared to N6-carboxymethyladenine.
Figure 1: Synthetic workflow for N-purinyl-sarcosine via nucleophilic aromatic substitution.
3.2 Stoichiometric Protocol
Objective: Synthesize 1.0 gram of Target Product (C₈H₉N₅O₂).
-
Target Moles:
. -
Limiting Reagent (6-Chloropurine): Set at 1.0 eq (
). -
Nucleophile (Sarcosine): Use 1.2 eq excess to drive reaction to completion.
- .
- .
-
Base (Na₂CO₃): Use 2.2 eq to neutralize the HCl byproduct and the carboxylic acid proton.
Analytical Validation Standards (Self-Validating Protocol)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal methods.[1]
4.1 Mass Spectrometry Fragmentation (LC-MS/MS)
In a triple quadrupole or Q-TOF system, the parent ion (208 m/z) will fragment in a predictable pattern.
Figure 2: Predicted ESI-MS fragmentation pathway for structural confirmation.
4.2 NMR Diagnostic Signals (DMSO-d6)
-
Purine Protons (C2-H, C8-H): Two distinct singlets in the aromatic region (
8.1 - 8.4 ppm). -
N-Methyl Group: Singlet at
~3.1 - 3.5 ppm (integrates to 3H). -
Methylene Group (N-CH₂-COOH): Singlet or broad peak at
~4.3 ppm (integrates to 2H). -
Validation Check: If the N-Methyl signal is split or shifted significantly upfield, suspect incomplete reaction or salt formation.
Biological Relevance & Application[1][9]
This molecule is not merely a chemical curiosity; it represents a specific class of N6-substituted purines .
-
Cytokinin Activity: N6-substituted adenines are classic plant hormones (cytokinins). The addition of the carboxymethyl group usually reduces cytokinin activity compared to benzyladenine, but it increases water solubility, making it a valuable transportable prodrug scaffold .[1]
-
Drug Development: The "Purine-Linker-Acid" motif allows this molecule to be conjugated to peptides or other pharmacophores. The carboxylic acid tail provides a "handle" for amide coupling without disrupting the purine's ability to bind ATP-binding pockets in kinases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24704702, 2-[methyl(7H-purin-6-yl)amino]acetic acid. Retrieved February 26, 2026 from [Link][1]
-
Fokina, N. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids.[5] Molecules, 28(4), 1853.[1] Retrieved from [Link]
-
Wikipedia Contributors. Sarcosine (N-methylglycine) Physicochemical Properties. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-[(2-amino-9H-purin-6-yl)oxy]propan-2-one | C8H9N5O2 | CID 5329508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Chemical Architecture of N6-Substituted Purine Amino Acid Derivatives
Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Utility
Executive Summary
The N6-substituted purine scaffold represents a privileged structure in medicinal chemistry, serving as the core architecture for a vast array of bioactive molecules ranging from cytokinins (plant growth regulators) to cyclin-dependent kinase (CDK) inhibitors and immunomodulators. By conjugating amino acids to the N6-position of the purine ring, researchers can exploit the inherent affinity of the purine nucleus for ATP-binding pockets while leveraging the amino acid moiety to tune solubility, transport (via LAT1), and stereochemical selectivity.
This technical guide dissects the synthetic methodologies, mechanistic underpinnings, and therapeutic applications of these derivatives, providing a reproducible roadmap for their development.
Structural Significance: The Purine Pharmacophore
The biological ubiquity of adenine makes the purine nucleus an ideal template for drug design. In kinase inhibitors, the N6-substituted purine mimics the adenine ring of ATP.
-
Hinge Region Binding: The N7 and N1 nitrogens (or C6-NH) often form critical hydrogen bonds with the "hinge region" of kinase enzymes.
-
The N6-Substituent: This group projects into the hydrophobic pocket adjacent to the ATP binding site. Conjugating amino acids here allows for specific hydrophobic interactions and ionic bonding with residues like aspartate or lysine near the pocket entrance.
-
Solubility & Transport: The carboxylic acid or amine functionality of the attached amino acid dramatically improves water solubility compared to lipophilic N6-aryl/alkyl analogs.
Synthetic Architectures
The synthesis of N6-substituted purine amino acid derivatives primarily relies on Nucleophilic Aromatic Substitution (
Key Synthetic Routes[1]
-
Classical Thermal
: Reaction of 6-chloropurine or 6-fluoropurine with amino acid esters in organic solvents (EtOH, n-BuOH, DMF) with a base ( , ). -
Microwave-Assisted Synthesis (Green Chemistry): Use of water as a solvent under microwave irradiation. This method significantly reduces reaction times (from hours to minutes) and improves yields by minimizing side reactions.
-
Direct Amination (PyBroP Method): Direct coupling of inosine derivatives with amines using phosphonium coupling reagents, avoiding the need for a pre-halogenated precursor.
Visualization: Synthetic Workflow
The following diagram outlines the decision logic for synthesizing these derivatives, contrasting thermal and microwave pathways.
Caption: Comparative workflow for thermal vs. microwave-assisted synthesis of N6-substituted purines.
Therapeutic Applications & SAR
The biological activity of these conjugates is heavily dependent on the specific amino acid side chain and the substitution pattern at the C2 and N9 positions.
Kinase Inhibition (CDKs & Bcr-Abl)
-
Mechanism: Compounds like Roscovitine (Seliciclib) are N6-substituted purines.[1] Amino acid derivatives extend this class. The amino acid backbone can interact with the ribose-binding pocket or solvent-exposed regions.
-
SAR Insight: Bulky hydrophobic amino acids (Phenylalanine, Leucine) at N6 often increase potency against CDK2/CDK9 by filling the hydrophobic pocket. Polar amino acids (Serine, Threonine) may reduce potency but improve selectivity.
Immunomodulation
Certain N6-purinyl amino acids act as immunostimulants.[2] For example, arginine conjugates have shown the ability to stimulate cytotoxic T-lymphocytes (CTLs) comparable to Interleukin-2.[2]
Visualization: Structure-Activity Relationship (SAR)
This diagram maps the functional regions of the scaffold to their biological impact.
Caption: SAR map illustrating how specific substitutions on the purine core drive biological interactions.
Experimental Protocol: Microwave-Assisted Synthesis
Objective: Synthesis of N6-(ethoxycarbonylmethyl)-purine (N6-Glycine ethyl ester purine conjugate). Rationale: This protocol utilizes water as a solvent, adhering to green chemistry principles while ensuring rapid conversion.
Materials
-
6-Chloropurine (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.2 eq)
-
Triethylamine (
) (2.5 eq) - Note: Excess base is required to neutralize the HCl salt of the amino acid and scavenge HCl generated during substitution. -
Distilled Water (3-5 mL per mmol)
-
Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, suspend 6-chloropurine (154 mg, 1 mmol) and glycine ethyl ester hydrochloride (167 mg, 1.2 mmol) in distilled water (4 mL).
-
Basification: Add triethylamine (350
L, 2.5 mmol) dropwise. The suspension may become clearer as the pH increases. -
Irradiation: Cap the vial and irradiate at 100°C for 10 minutes (Power set to maintain temp, typically 150-200W).
-
Validation: Monitor reaction progress by TLC (System:
:MeOH 9:1). The starting material (6-chloropurine) should be consumed ( ).
-
-
Workup:
-
Cool the reaction vessel to room temperature.
-
The product often precipitates directly from the water upon cooling.
-
If precipitate forms: Filter, wash with cold water (2 x 5 mL), and dry under vacuum.
-
If no precipitate: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel,
).
Data Summary: Typical Yields (Literature Aggregated)
| Amino Acid Derivative | Reaction Time (MW) | Yield (Water) | Yield (Thermal/BuOH) |
| Glycine Ethyl Ester | 10 min | 85-92% | 65-75% |
| L-Alanine Methyl Ester | 12 min | 82-88% | 60-70% |
| L-Phenylalanine Ester | 15 min | 78-85% | 55-65% |
References
-
Qu, G., et al. (2006).[3] Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. Journal of the Brazilian Chemical Society.[3] Link
-
Wan, Z., et al. (2008). Microwave-Assisted Direct Amination: Rapid Access to Multi-Functionalized N6-Substituted Adenosines. Australian Journal of Chemistry. Link
-
Legraverend, M., & Grierson, D. S. (2006). The synthesis of N6-substituted adenines: A review. Bioorganic & Medicinal Chemistry. Link
-
Havlicek, L., et al. (1997). Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and roscovitine analogues. Journal of Medicinal Chemistry. Link
-
Guida, C., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds. International Journal of Molecular Sciences. Link
Sources
Biological Activity and Synthetic Modalities of N-(Purin-6-yl)amino Acetic Acid Analogs: A Comprehensive Technical Guide
Executive Summary
The functionalization of the purine scaffold via the attachment of amino acids at the N6 position has emerged as a highly versatile strategy in modern drug discovery. N-(purin-6-yl)amino acetic acid (N-(purin-6-yl)glycine) and its homologous analogs represent a unique class of non-classical antimetabolites. By combining the target-recognition properties of the purine pharmacophore with the structural diversity and transport mechanisms of amino acids, these conjugates exhibit profound biological activities, including potent cytotoxicity against refractory tumor cell lines and robust antimycobacterial efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) [1, 2].
This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthetic methodologies of N-(purin-6-yl)amino acid analogs, providing drug development professionals with actionable, field-proven insights.
Mechanistic Grounding & Biological Targets
The biological efficacy of N-(purin-6-yl)amino acid analogs is fundamentally driven by their ability to act as competitive inhibitors or false substrates within purine salvage pathways and nucleic acid biosynthesis.
Cytotoxicity via DNA Biosynthesis Inhibition
Analogs featuring extended polymethylene carboxylic acid linkers (e.g., N-[omega-(purin-6-yl)aminoalkanoyl] derivatives) conjugated to fluorinated benzoxazines have demonstrated significant cytotoxicity against murine mammary carcinoma (4T1), colorectal adenocarcinoma (COLO201), and hepatocellular carcinoma (HepG2)[1]. The Causality of Action: The purine core anchors the molecule within the ATP/GTP-binding pockets of target kinases (such as Aurora A kinase) or DNA polymerases. The amino acid linker acts as a flexible spacer, allowing the terminal hydrophobic or heterocyclic moieties to interact with solvent-exposed allosteric regions. This dual-binding modality effectively halts DNA biosynthesis, arresting the cell cycle in the S-phase and inducing apoptosis.
Antimycobacterial Activity
Short peptide derivatives, specifically N-(purin-6-yl)dipeptides like N-(purin-6-yl)glycyl-(S)-glutamic acid, exhibit targeted activity against M. tuberculosis H37Rv[2]. The Causality of Action: Mycobacteria possess unique peptide permeases. The amino acid/dipeptide moiety facilitates active transport across the notoriously impermeable mycolic acid cell wall. Once intracellular, enzymatic cleavage of the peptide bond releases the active purine antimetabolite, which disrupts mycobacterial purine metabolism and riboswitch regulation.
Cellular uptake, activation, and mechanism of action of N-(purin-6-yl)amino acid analogs.
Structure-Activity Relationship (SAR) Engineering
Designing an effective N-(purin-6-yl)amino acid analog requires precise spatial and electronic tuning.
-
Linker Length (The "n" value): In homologous series of N-(purin-6-yl)amino carboxylic acids[NH(CH2)nCOOH], optimal cytotoxic activity is typically observed when
to . Shorter linkers (like acetic acid, ) restrict conformational flexibility, making them better suited as rigid precursors for dipeptide synthesis rather than direct kinase inhibitors [1, 2]. -
Stereochemistry: The biological targets are highly stereoselective. For example, coupling N-(purin-6-yl)glycine to (S)-glutamic acid yields potent antimycobacterial agents, whereas the (R)-enantiomers often show a 10- to 50-fold drop in efficacy [2].
-
N9 Substitution: Adding a 2-hydroxyethoxymethyl group at the N9 position of the purine ring significantly enhances aqueous solubility without compromising the hydrogen-bonding network required for target engagement [1].
Quantitative Data Summaries
The following tables synthesize the biological validation data for key N-(purin-6-yl)amino acid derivatives, highlighting their therapeutic windows.
Table 1: Cytotoxic Activity of N-[omega-(purin-6-yl)aminoalkanoyl] Conjugates [1]
| Compound / Modification | Linker Length | 4T1 (IC₅₀, µM) | COLO201 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | Mechanism Note |
| Analog 1a (Glycine base) | >100 | >100 | >100 | Poor flexibility, low target affinity | |
| Analog 1d (GABA base) | 12.4 | 8.7 | 15.2 | Optimal spacer for kinase pocket | |
| Analog 1f (Hexanoic base) | 18.1 | 14.5 | 22.0 | Increased lipophilicity, slight steric clash | |
| Doxorubicin (Control) | N/A | 0.8 | 1.2 | 0.5 | Broad-spectrum intercalator |
Table 2: Antimycobacterial Activity of N-(purin-6-yl)dipeptides [2]
| Compound | Stereochemistry | M. tuberculosis H37Rv (MIC, µg/mL) | MDR-TB Strain (MIC, µg/mL) |
| N-(purin-6-yl)glycyl-glutamic acid | (S) | 3.12 | 6.25 |
| N-(2-aminopurin-6-yl)glycyl-glutamic acid | (S) | 1.56 | 3.12 |
| N-(purin-6-yl)glycyl-glutamic acid | (R) | >50 | >50 |
| Isoniazid (Control) | N/A | 0.05 | >10.0 |
Experimental Methodology: Synthesis and Validation
To ensure high reproducibility and scientific integrity, the following protocol details the synthesis of N-(purin-6-yl)glycyl-(S)-glutamic acid, employing a self-validating workflow that prevents stereocenter racemization.
Protocol: Synthesis of N-(purin-6-yl)dipeptides via SNAr and Peptide Coupling
Rationale: Direct coupling of an amino acid to 6-chloropurine via Nucleophilic Aromatic Substitution (SNAr) is preferred over cross-coupling for N-linked analogs because it avoids heavy metal (Pd) contamination, which is critical for biological assays [3].
Step 1: Synthesis of N-(purin-6-yl)glycine (SNAr)
-
Reagents: Suspend 6-chloropurine (10 mmol) and glycine (12 mmol) in 50 mL of water.
-
Activation: Add Na₂CO₃ (15 mmol) to the suspension. Causality: The basic medium deprotonates the amino group of glycine, enhancing its nucleophilicity, while keeping the resulting carboxylic acid soluble.
-
Reaction: Reflux the mixture at 100°C for 3 hours. Monitor via TLC (DCM/MeOH 4:1).
-
Isolation: Cool to room temperature and acidify to pH 3-4 using 1N HCl. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield N-(purin-6-yl)glycine.
Step 2: Peptide Coupling (DCC/HOBt Method)
-
Preparation: Dissolve N-(purin-6-yl)glycine (5 mmol) and dimethyl (S)-glutamate hydrochloride (5.5 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
-
Coupling: Add N,N-diisopropylethylamine (DIEA, 11 mmol) followed by 1-hydroxybenzotriazole (HOBt, 6 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 6 mmol) at 0°C. Causality: HOBt forms an active ester intermediate that suppresses the formation of oxazolone, thereby preventing the racemization of the (S)-glutamate stereocenter during coupling [2].
-
Stirring: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification: Filter off the dicyclohexylurea (DCU) byproduct. Evaporate the DMF, dissolve the residue in ethyl acetate, and wash sequentially with 5% NaHCO₃, 5% citric acid, and brine.
Step 3: Deprotection & Validation
-
Hydrolysis: Treat the resulting dimethyl ester with 1N NaOH in MeOH/H₂O (1:1) for 2 hours at room temperature to yield the free dipeptide.
-
Self-Validation (HPLC/NMR): Run the product on Chiral HPLC to confirm the absence of the (R)-diastereomer. Confirm the structure via ¹H-NMR, ensuring the presence of the purine C2 and C8 protons (singlets at ~8.2 ppm) and the intact alpha-proton of the glutamate residue.
Step-by-step synthetic and validation workflow for N-(purin-6-yl)dipeptides.
Conclusion
The biological activity of N-(purin-6-yl)amino acetic acid analogs is a testament to the power of combining nucleobase mimicry with amino acid transport and flexibility. By strictly controlling linker length and stereochemistry, researchers can pivot the pharmacological profile of these compounds from broad-spectrum cytotoxins to highly targeted antimycobacterial agents. Adhering to rigorous, self-validating synthetic protocols ensures that the subtle stereochemical nuances required for target engagement are preserved throughout the development pipeline.
References
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds Molecules, 2023. URL:[Link]
-
Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents Amino Acids, 2021. URL:[Link]
-
A facile and efficient synthesis of (Purin-6-yl)alanines The Journal of Organic Chemistry, 2004. URL:[Link]
A Technical Guide to Purine-Based Peptidomimetic Building Blocks: From Synthesis to Application
Introduction: Beyond the Peptide Bond
In the landscape of modern drug discovery, peptides represent a class of molecules with immense therapeutic potential due to their high specificity and potency. However, their application is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and rapid clearance.[1][2] Peptidomimetics are a class of compounds designed to overcome these hurdles.[3] They mimic the three-dimensional structure and function of natural peptides but are built from non-peptidic scaffolds, granting them enhanced drug-like properties.[2][4]
Among the diverse scaffolds available, the purine core has emerged as a particularly privileged structure. Its rigid, bicyclic nature provides a pre-organized framework to which side-chain functionalities can be attached, mimicking the spatial arrangement of amino acid residues in key secondary structures like α-helices and β-turns.[3][5] This capability makes purine-based peptidomimetics exceptionally well-suited for targeting challenging protein-protein interactions (PPIs), which are often mediated by such structural motifs.[5][6][7][8] This guide provides an in-depth technical overview of the synthesis, characterization, and application of these versatile building blocks for researchers, chemists, and drug development professionals.
The Purine Scaffold: A Privileged Core for Mimicry
The utility of the purine ring system as a peptidomimetic scaffold is rooted in its intrinsic chemical and structural properties.
-
Structural Rigidity: The fused imidazole and pyrimidine rings create a planar and rigid core. This rigidity reduces the entropic penalty upon binding to a target protein, as the molecule is already conformationally constrained in a bioactive-like state.
-
Hydrogen Bonding Potential: The nitrogen atoms within the purine rings can act as both hydrogen bond donors and acceptors, mimicking the hydrogen bonding patterns of a peptide backbone.
-
Multi-Point Functionalization: The purine core can be selectively functionalized at several positions (e.g., C2, C6, C8, N9), allowing for the precise spatial projection of various side chains.[9][10] This is critical for emulating the "hot spot" amino acid residues that dominate the binding energy at a protein-protein interface.[7] C8-arylation, for instance, has become a key strategy for creating diverse molecular probes and therapeutic candidates.[11]
These features enable purine-based scaffolds to effectively mimic one or more faces of an α-helix, presenting side-chain mimics in the correct orientation to disrupt a targeted PPI.[5]
Caption: Logical relationship of purine core advantages.
Synthesis of Purine-Based Peptidomimetic Building Blocks
The generation of purine-based peptidomimetics relies on robust synthetic methodologies, adaptable for both single-compound synthesis and library generation.
Multicomponent Synthesis in Solution
For creating highly substituted purine cores, multicomponent reactions (MCRs) offer a powerful and atom-economical approach. These reactions combine three or more starting materials in a single pot to form a complex product, minimizing purification steps and maximizing efficiency. A notable example is the synthesis of C(8)-substituted purine derivatives from a mixture of aminomalononitrile, urea, and α-amino acid esters.[9][10] This strategy allows for the direct installation of amino acid-like side chains at the C8 position, a key vector for mimicking peptide functionality.[12]
The causality here is clear: by choosing the appropriate annulation agent (e.g., formic acid, urea, guanidine), the final purine structure (guanine, isoguanine, etc.) can be controlled, demonstrating the high degree of synthetic flexibility inherent in MCRs.[9][10]
| Starting Materials | Annulation Agent | Key Product Type | Yield Range | Reference |
| Aminomalononitrile, Urea, α-Amino Acid Methyl Ester | Guanidine | C(8)-Substituted 2,6-Diamino-Purine | Good | [9] |
| Aminomalononitrile, Urea, α-Amino Acid Methyl Ester | Urea | C(8)-Substituted Iso-Guanine | Acceptable | [9] |
| Aminomalononitrile, Urea, α-Amino Acid Methyl Ester | Formic Acid | C(8)-Substituted 3,9-dihydro-6H-purin-6-one | Good | [9] |
| Table 1: Summary of Multicomponent Synthesis for C(8)-Substituted Purines. |
Solid-Phase Synthesis (SPS)
Solid-phase synthesis (SPS) is the cornerstone for producing libraries of peptidomimetics.[13][14] The growing molecule is anchored to a solid support (resin), which facilitates the removal of excess reagents and byproducts by simple filtration, enabling the use of automated synthesizers.[14]
Choice of Resin: The 2-Chlorotrityl chloride (2-CTC) resin is particularly advantageous for peptidomimetic synthesis.[15] Its key feature is the acid-labile linker, which allows the final compound to be cleaved from the resin under very mild acidic conditions (e.g., 1-2% TFA in DCM). This preserves sensitive functional groups on the purine core and side chains that might be compromised under harsher cleavage conditions required by other resins.[15]
Challenges with Purine-Rich Sequences: A significant challenge in the SPS of purine-rich sequences is the tendency for the growing chains to aggregate on the solid support.[16] This aggregation hinders reagent access, leading to incomplete couplings and low purity of the final product. To circumvent this, backbone modifications can be introduced. The incorporation of a temporary, acid-labile 2-hydroxy-4-methoxybenzyl (Hmb) group onto a backbone nitrogen disrupts the intermolecular hydrogen bonding that causes aggregation, significantly improving synthetic outcomes for these "difficult" sequences.[16]
Caption: General workflow for solid-phase synthesis.
Phosphoramidite Chemistry
For constructing purine-based peptidomimetics that resemble oligonucleotides or require phosphate linkages, phosphoramidite chemistry is the gold standard.[17] This method involves the stepwise addition of nucleoside phosphoramidites to a growing chain on a solid support. Each cycle consists of four key steps: deprotection, coupling, capping, and oxidation.[17] This highly efficient and automatable process allows for the precise synthesis of sequences with high yields.
The synthesis of the purine phosphoramidite building blocks themselves is a multi-step process, typically starting from commercially available protected nucleosides.[18][19] This methodology is versatile enough to allow for the creation of modified phosphoramidites, such as those with isotopic labels (e.g., 5'-¹⁸O) for mechanistic studies or with C8-aryl substitutions for use as fluorescent probes or therapeutic agents.[11][18][19][20]
Key Experimental Protocols
The following protocols are provided as self-validating systems, with checkpoints and expected outcomes grounded in established methodologies.
Protocol 3.1: Solid-Phase Synthesis of a Purine-Based Peptidomimetic on 2-CTC Resin
This protocol describes a manual synthesis cycle. All steps are performed in a fritted syringe reaction vessel.
-
Resin Swelling: Swell 2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g) in dichloromethane (DCM) for 30 min, then wash with dimethylformamide (DMF).
-
First Monomer Attachment: Dissolve the first Fmoc-protected building block (2 eq) and diisopropylethylamine (DIEA) (4 eq) in DCM. Add to the resin and agitate for 2 hours. Causality: DIEA acts as a non-nucleophilic base to activate the resin and facilitate esterification without side reactions.
-
Capping: Add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 min to cap any unreacted trityl chloride sites. Wash the resin thoroughly with DMF, DCM, and Methanol, then dry.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Filter and repeat. Wash thoroughly with DMF. Self-Validation: A positive Kaiser (TNBS) test on a small resin sample will show a deep blue color, confirming the presence of a free primary amine.
-
Coupling: Dissolve the next Fmoc-protected building block (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Add to the resin and agitate for 30-60 minutes.[16] Causality: HATU is a highly efficient coupling reagent that minimizes racemization.
-
Post-Coupling Wash: Wash the resin with DMF.
-
Validation & Iteration: Perform a Kaiser test. A negative result (yellow/clear beads) indicates successful coupling. Repeat steps 4-7 for each subsequent monomer in the sequence.
-
Final Cleavage: After the final deprotection, wash the resin with DCM and dry. Prepare a cleavage cocktail of 1-2% Trifluoroacetic acid (TFA) in DCM.[15] Add to the resin and agitate for 30-60 minutes.
-
Work-up: Filter the resin and collect the filtrate. Immediately neutralize the filtrate with a base (e.g., pyridine) to prevent product degradation. Evaporate the solvent and proceed to purification (e.g., HPLC).
Protocol 3.2: Synthesis of a C8-Substituted Purine Building Block
This protocol is adapted from multicomponent synthesis strategies.[9][12] All reactions should be carried out under an inert atmosphere.
-
Intermediate Synthesis: In a microwave vial, combine aminomalononitrile (AMN) (1 mmol), urea (1.2 mmol), and the desired α-amino acid methyl ester (1 mmol).
-
Microwave Irradiation: Heat the solvent-free mixture under microwave irradiation at 100°C for 30-60 minutes. Causality: Microwave heating accelerates the reaction, often leading to cleaner products and higher yields in a shorter time frame compared to conventional heating.
-
Isolation: After cooling, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and purify by column chromatography to isolate the key amino-imidazole carbonitrile intermediate.
-
Ring Annulation: Dissolve the purified intermediate (1 mmol) in an excess of the chosen annulation agent (e.g., molten guanidine hydrochloride or a solution in formic acid).
-
Final Cyclization: Heat the mixture (either conventionally or via microwave) according to literature procedures to facilitate the final ring closure to the C8-substituted purine.
-
Purification: After the reaction is complete, perform an appropriate work-up (e.g., neutralization, extraction) and purify the final product by recrystallization or column chromatography. Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Applications in Drug Discovery
The structural versatility of purine-based peptidomimetics makes them valuable tools for modulating a range of biological targets.
Inhibition of Protein-Protein Interactions (PPIs)
PPIs are fundamental to most cellular processes, but their large, flat interfaces have made them notoriously difficult to target with traditional small molecules.[7][21] Peptidomimetics that mimic key secondary structures, like α-helices, are an effective strategy to disrupt these interactions.[8] Purine scaffolds have been successfully used to design mimetics that present side chains in a spatial orientation that mimics the crucial i, i+4, and i+7 residues of an α-helix, leading to potent inhibition of targets like the p53-MDM2 interaction.[5][7]
Sources
- 1. ScholarWorks@Dongguk University: Solid-phase Synthesis of Peptidomimetics with Peptide Backbone Modifications [scholarworks.dongguk.edu]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 8. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Synthesis of C(8)-Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of C8-aryl purines, nucleosides and phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 17. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 18. tandfonline.com [tandfonline.com]
- 19. A general and efficient approach to synthesize the phosphoramidites of 5'-18O labeled purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 21. escholarship.org [escholarship.org]
Methodological & Application
using purine acetic acid derivatives in solid-phase peptide synthesis
Application Note: High-Efficiency Incorporation of Purine Acetic Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
This guide details the protocols for utilizing purine acetic acid derivatives (specifically Adenine-9-acetic acid and Guanine-9-acetic acid) in Solid-Phase Peptide Synthesis (SPPS). These derivatives are the fundamental building blocks for Peptide Nucleic Acids (PNA) and Nucleopeptides .
Unlike standard amino acids, purine derivatives exhibit significant intermolecular aggregation, poor solubility (particularly Guanine), and steric hindrance. This application note provides optimized workflows using Fmoc/Bhoc chemistry , HATU activation , and NMP solvation to overcome these barriers.
Chemical Basis & Strategic Considerations
The Derivatives
Purine acetic acids are typically encountered in two forms during SPPS:
-
PNA Monomers: The nucleobase is already attached to an N-(2-aminoethyl)glycine backbone (e.g., Fmoc-PNA-A(Bhoc)-OH).
-
Free Acid Derivatives: The nucleobase functionalized with a carboxylic acid linker (e.g., Fmoc-Adenine-9-acetic acid) for direct coupling to peptide side chains (e.g., Lysine
-amine).
Protecting Group Strategy: Fmoc/Bhoc
We utilize the Fmoc/Bhoc (Benzhydryloxycarbonyl) strategy.[1]
-
Fmoc: Protects the backbone amine; removed by base (Piperidine).[1][2]
-
Bhoc: Protects the exocyclic primary amines of Adenine and Guanine.[1][3]
-
Why Bhoc? It is more acid-labile than the traditional Z (benzyloxycarbonyl) group, allowing for milder TFA cleavage that preserves sensitive peptide residues (e.g., Trp, Met).
-
The Solubility Challenge
Purine derivatives, especially Guanine, are prone to
-
Solution: NMP (N-methyl-2-pyrrolidone) is the mandatory solvent for all purine coupling steps. It disrupts aggregation more effectively than DMF.
Workflow Visualization
The following diagram outlines the decision logic for incorporating purine derivatives, differentiating between Backbone Extension (PNA) and Side-Chain Modification.
Figure 1: Optimized SPPS workflow for Purine Acetic Acid derivatives. Note the specific requirement for low-loading resin and NMP solvent.
Experimental Protocols
Protocol A: Reagent Preparation
Pre-requisite: Ensure all solvents are anhydrous (< 0.02% water).
| Component | Specification | Preparation Instructions |
| Monomer Solution | 0.2 M in NMP | Dissolve Fmoc-Purine derivative in NMP. Note: Guanine derivatives may require mild heating (40°C) and sonication. |
| Activator | 0.5 M HATU | Dissolve HATU in dry DMF or NMP. Use fresh. |
| Base Solution | DIPEA / 2,6-Lutidine | Prepare a mixture of 0.4 M DIPEA and 0.5 M 2,6-Lutidine in NMP. |
| Deprotection | 20% Piperidine | 20% (v/v) Piperidine in DMF.[1][4][5] |
| Capping | Acetic Anhydride | 5% Acetic Anhydride + 6% 2,6-Lutidine in DMF. |
Expert Insight: The addition of 2,6-Lutidine in the base solution is critical. Unlike DIPEA alone, Lutidine is a milder base that reduces the risk of base-catalyzed racemization and side reactions common with purine derivatives [1].
Protocol B: Coupling Cycle (Manual or Automated)
-
Resin Preparation:
-
Use Rink Amide or PAL-PEG-PS resin.
-
Crucial: Loading must be ≤ 0.25 mmol/g . Higher loading causes inter-chain aggregation, halting synthesis.
-
-
Fmoc Deprotection:
-
Activation (In-situ):
-
To the monomer solution (4 eq. relative to resin), add HATU (3.8 eq.).
-
Add Base Solution (4 eq. DIPEA / 4 eq. Lutidine).
-
Pre-activate for exactly 2 minutes. (Do not exceed 5 mins to avoid uronium salt hydrolysis).
-
-
Coupling:
-
Add activated mixture to resin.[3]
-
Agitate for 45–60 minutes .
-
Optimization: For Guanine or difficult sequences, perform a "Double Couple" (repeat step 3-4 with fresh reagents).
-
-
Washing:
-
Drain and wash with NMP (
) . Do not use DCM here; it can cause the resin to collapse around the hydrophobic purines.
-
-
Capping (Mandatory):
-
Add Capping Solution for 5 minutes. This terminates unreacted chains (deletion sequences) which are difficult to separate during HPLC.
-
Protocol C: Cleavage & Deprotection
Warning: Bhoc groups generate carbocations that must be scavenged effectively.
-
Wash Resin: DCM (
), Methanol ( ), dry under vacuum for 1 hour. -
Cocktail Preparation (Reagent K modified):
-
TFA (82.5%)[2]
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (2.5%) — Essential for scavenging if Met/Cys are present; otherwise, TIS can substitute.
-
-
Reaction:
-
Add cocktail to resin (10 mL per gram resin).
-
Agitate for 2 to 3 hours at Room Temperature.
-
Note: Purine-peptide bonds are stable in TFA, but extended exposure (>4 hours) should be avoided to prevent N-glycosidic bond hydrolysis (depurination).
-
-
Precipitation:
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Guanine steps) | Aggregation / Solubility | Switch solvent to 100% NMP. Heat coupling to 45°C (microwave assisted if available). |
| Racemization | Over-activation | Switch from HBTU to HATU. Use 2,6-Lutidine/DIPEA (1:1) instead of pure DIPEA. |
| Incomplete Deprotection | Steric hindrance of Purine | Extend Piperidine treatment to |
| "Sticky" crude peptide | Incomplete Scavenging | Ensure Thioanisole/m-Cresol are fresh. Bhoc removal generates bulky byproducts. |
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link
-
Thomson, S. A., et al. (1995). Fmoc mediated synthesis of peptide nucleic acids.[3][8] Tetrahedron. Link
-
Biosearch Technologies. Fmoc-PNA Monomer Handling and Synthesis Protocols.Link
-
Merck Millipore (Novabiochem). Solid Phase Peptide Synthesis: Cleavage Cocktails and Scavengers.Link
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[3][4][9][10] Methods in Enzymology. Link
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biovera.com.au [biovera.com.au]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Fmoc-G(Bhoc)-Aeg-OH For PNA synthesis - Creative Peptides [pna.creative-peptides.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
coupling conditions for N-(purin-6-yl)glycine carboxylic acids
Application Note: Optimized Coupling Conditions for N-(purin-6-yl)glycine Carboxylic Acids in Peptide and Peptidomimetic Synthesis
Executive Summary
N-(purin-6-yl)glycine and its carboxylic acid derivatives are critical building blocks in the synthesis of peptide nucleic acids (PNAs), nucleobase-peptide conjugates, and novel kinase inhibitors. However, activating the carboxylic acid of this molecule presents unique physicochemical and mechanistic challenges. The purine scaffold contains multiple nitrogen atoms (N1, N3, N7, N9) with varying basicities. If the N9 position remains unprotected, it can act as a competing nucleophile during activation, leading to deleterious side reactions.
This guide provides a causality-driven framework for optimizing amide bond formation with N-(purin-6-yl)glycine, detailing reagent selection, structural protection strategies, and self-validating experimental protocols.
Mechanistic Insights: The Purine Challenge
The formation of an amide bond is a thermodynamically favorable but kinetically slow process, necessitating the chemical activation of the carboxylic acid component[1]. For N-(purin-6-yl)glycine, the choice of coupling reagent dictates the success of the reaction due to the reactivity of the purine ring:
-
The Uronium/Aminium Trap (HATU, HBTU): Uronium-based reagents like HATU are celebrated for their high reactivity and efficiency in sterically hindered couplings[1]. However, they pose a severe risk when used with unprotected purines. Uronium reagents can react directly with the unprotected N9 secondary amine of the purine ring (or unprotected imidazoles), forming a stable, dead-end tetramethylguanidinium byproduct[2]. If HATU must be used to drive a difficult coupling, the purine N9 position must be protected (e.g., with a Boc, Trityl, or Pentenoyl group) prior to activation[3].
-
The Carbodiimide Advantage (EDC/HOBt): For unprotected N-(purin-6-yl)glycine, carbodiimides like EDC·HCl in combination with nucleophilic additives (HOBt or HOAt) are the gold standard. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is rapidly intercepted by HOBt to form a stable, less reactive OBt-active ester[1]. This two-step activation minimizes off-target acylation of the purine ring. Furthermore, EDC·HCl and its urea byproduct are water-soluble, streamlining downstream aqueous workup[1].
-
Base Selection and Epimerization: The addition of a base is required to neutralize the amine salt and facilitate activation. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard. However, in cases where epimerization of the growing peptide chain is a concern, the weaker base sym-collidine is recommended[4].
Mechanistic Pathway Visualization
Mechanistic pathways of N-(purin-6-yl)glycine activation highlighting uronium side-reaction risks.
Quantitative Reaction Parameters
To ensure reproducibility, the following table summarizes the stoichiometric and environmental parameters required for both unprotected and protected purine coupling strategies.
| Parameter | EDC/HOBt Protocol (Unprotected Purine) | HATU Protocol (N9-Protected Purine) |
| Acid Equivalents | 1.0 eq | 1.0 eq |
| Amine Equivalents | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| Coupling Reagent | 1.2 eq (EDC·HCl), 1.2 eq (HOBt) | 1.1 eq (HATU) |
| Base | 2.0 - 3.0 eq (DIPEA or NMM) | 2.0 - 3.0 eq (DIPEA) |
| Temperature | 0°C to Room Temperature (RT) | Room Temperature (RT) |
| Reaction Time | 4 - 18 hours | 1 - 3 hours |
| Solvent | DMF or DMSO (0.1 - 0.2 M) | DMF or NMP (0.1 - 0.2 M) |
Self-Validating Experimental Protocols
Protocol A: EDC/HOBt Coupling (For Unprotected N-(purin-6-yl)glycine)
Causality Note: Pre-activation at 0°C stabilizes the transient O-acylisourea intermediate, preventing intramolecular rearrangement before the HOBt can trap it.
-
Solubilization: Suspend N-(purin-6-yl)glycine (1.0 eq) in anhydrous DMF. Note: Purine derivatives exhibit strong pi-pi stacking, leading to poor solubility. Gentle sonication may be required.
-
Pre-Activation: Cool the solution to 0°C under an inert argon atmosphere. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir at 0°C for 15–30 minutes to allow the OBt-active ester to form.
-
Amine Addition: Dissolve the target amine (1.1 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Base Addition: Add DIPEA (2.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–18 hours.
-
System Validation (LC-MS): Analyze a 5 µL aliquot via LC-MS.
-
Success Indicator: Disappearance of the acid mass (m/z [M+H]+ = 194.1) and appearance of the target amide mass.
-
-
Workup: Quench the reaction with water. Extract with Ethyl Acetate (EtOAc) or an appropriate organic solvent. Wash the organic layer sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine to remove the water-soluble EDC-urea byproduct[1]. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: HATU Coupling (For N9-Protected N-(purin-6-yl)glycine)
Causality Note: Because HATU generates a highly reactive OAt-ester, pre-activation is not strictly required, but the purine N9 must be protected (e.g., Boc) to prevent guanidinylation[2].
-
Solubilization: Dissolve the N9-protected N-(purin-6-yl)glycine (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF at room temperature.
-
Activation: Add HATU (1.1 eq) to the mixture.
-
Base Addition: Immediately add DIPEA (2.0 - 3.0 eq) dropwise. The solution may turn slightly yellow, indicating the release of the HOAt anion.
-
System Validation (LC-MS): Monitor after 1 hour. HATU couplings are exceptionally fast; prolonged stirring is usually unnecessary and can increase epimerization risks[1].
-
Workup: Dilute with EtOAc, wash heavily with water (3x) and brine to remove the tetramethylurea byproduct and excess DMF. Dry, filter, and concentrate.
Experimental Workflow Visualization
Step-by-step experimental workflow for the EDC/HOBt-mediated coupling of purinyl carboxylic acids.
Troubleshooting & Analytical Validation
A robust protocol must be self-diagnosing. If the reaction fails or yields are low, consult the following analytical checkpoints:
-
Observation: LC-MS reveals a major byproduct with a mass shift of +98 Da relative to the starting material.
-
Causality: You have used a uronium reagent (HATU/HBTU) with an unprotected purine. The +98 Da mass corresponds to the covalent attachment of a tetramethylguanidinium group to the N9 position of the purine[2].
-
Correction: Switch to the EDC/HOBt protocol or protect the N9 position.
-
-
Observation: Incomplete conversion of the carboxylic acid after 18 hours.
-
Causality: Poor solubility of the purinyl amino acid preventing the formation of the active ester.
-
Correction: Increase the polarity of the solvent system by adding 10-20% DMSO to the DMF, or gently heat the mixture to 40°C prior to adding the coupling reagents.
-
References[1] Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing C6-Amination of 6-Chloropurine with Sarcosine
Overview
Welcome to the Technical Support Center for purine functionalization. While frequently queried in literature as an "N-alkylation," the reaction between 6-chloropurine and sarcosine (N-methylglycine) is mechanistically a Nucleophilic Aromatic Substitution (SNAr) [1][2]. The secondary amine of sarcosine attacks the highly electrophilic C6 position of the purine ring, displacing the chloride ion to yield 6-(N-methylcarboxymethylamino)purine[3].
Because sarcosine is both a sterically hindered secondary amine and an amphoteric amino acid, achieving high yields requires precise control over base equivalents, solvent selection, and reaction kinetics[4]. This guide provides field-proven methodologies, yield optimization data, and troubleshooting steps to ensure reproducible success.
Reaction Pathway & Optimization Workflow
Workflow for the SNAr amination of 6-chloropurine with sarcosine.
Yield Optimization Data
The following table synthesizes quantitative yield data based on varying reaction parameters. Microwave (MW) irradiation significantly outperforms conventional heating by rapidly overcoming the activation energy barrier of the sterically hindered secondary amine while minimizing competitive hydrolysis[2][5].
| Method | Solvent | Base (Equivalents) | Temp (°C) | Time | Yield (%) | Purity Profile |
| Conventional | DMF | Et₃N (1.5 eq) | 80 | 24 h | 45 - 55 | High unreacted starting material |
| Conventional | Water | Na₂CO₃ (2.0 eq) | 100 | 12 h | 60 - 70 | Moderate (Hypoxanthine byproduct) |
| Microwave | Water | Na₂CO₃ (2.0 eq) | 100 | 15 min | 82 - 88 | Clean conversion |
| Microwave | Ethanol | DIPEA (2.5 eq) | 120 | 10 min | 88 - 95 | Optimal (No hydrolysis) |
Standard Operating Procedure (SOP): Microwave-Assisted Protocol
This self-validating protocol utilizes absolute ethanol to prevent hydrolysis and relies on isoelectric precipitation for clean isolation, bypassing the need for complex chromatography[2][3].
Step 1: Reagent Preparation In a 10 mL microwave-safe reaction vial, suspend 6-chloropurine (1.0 mmol, 154.5 mg) and sarcosine (1.5 mmol, 133.6 mg) in absolute ethanol (4.0 mL).
Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) to the suspension. Causality Note: The first equivalent of DIPEA deprotonates the carboxylic acid of sarcosine, freeing the secondary amine. The remaining equivalents act as an acid scavenger for the HCl generated during the SNAr reaction. The suspension will become a clear solution as the sarcosine salt dissolves.
Step 3: Microwave Irradiation Seal the vial and heat in a single-mode microwave reactor at 120 °C (150 W) for 10 minutes.
Step 4: Reaction Validation Analyze an aliquot via LC-MS or TLC (CH₂Cl₂/MeOH 8:2). The disappearance of the 6-chloropurine peak (m/z 155) and the appearance of the product mass (m/z 207) validates successful conversion.
Step 5: Isoelectric Isolation Transfer the mixture to a beaker and evaporate the ethanol under reduced pressure. Dissolve the resulting residue in a minimal amount of distilled water (approx. 5 mL). Dropwise, add 1M HCl while monitoring with a pH meter. Stop at pH ~4.0 (the isoelectric point). Self-Validation: The solution will transition from clear to cloudy as the charge-neutral zwitterion forms.
Step 6: Filtration Stir the suspension at 4 °C for 1 hour to maximize precipitation. Filter the white solid, wash with ice-cold water (2 x 2 mL), and dry under vacuum.
Troubleshooting Guide
Q: My reaction stalls at 40-50% conversion, even with extended heating times. What is going wrong?
A: This is a classic stoichiometric failure related to the zwitterionic nature of sarcosine. In its neutral state, the amine of sarcosine is protonated (
Q: LC-MS shows a major side product at m/z 136 (M-Cl+OH). How do I prevent this? A: The mass of 136 corresponds to hypoxanthine. This is caused by the competitive hydrolysis of the C6-chloride by hydroxide ions or water. This side reaction dominates when using aqueous solvents with strong inorganic bases (e.g., NaOH) over long conventional heating times[5]. Solution: Switch to a non-aqueous solvent like absolute ethanol and use an organic base like DIPEA. Utilizing microwave irradiation reduces the reaction time from hours to minutes, kinetically favoring the amination over the slower hydrolysis pathway[2].
Q: The reaction went to completion, but I cannot extract the product into ethyl acetate or dichloromethane during workup. Where is my product? A: Your product, 6-(N-methylcarboxymethylamino)purine, is a highly polar, amphoteric molecule. It contains a basic purine ring and an acidic carboxylic acid. Consequently, it remains highly water-soluble at both high pH (as a carboxylate anion) and low pH (as a purinium cation). Solution: Do not attempt liquid-liquid extraction. Instead, use the isoelectric precipitation method described in Step 5 of the SOP. By carefully adjusting the aqueous solution to pH ~4.0, the molecule becomes charge-neutral (zwitterionic) and will precipitate out of the aqueous phase[3].
Frequently Asked Questions (FAQs)
Q: Why is DIPEA preferred over Triethylamine (TEA) for this specific reaction? A: While TEA is commonly used, DIPEA (Hünig's base) is bulkier and strictly non-nucleophilic. 6-Chloropurine is a highly activated electrophile. Less sterically hindered amines like TEA can occasionally act as competing nucleophiles, forming unstable quaternary purinium salts that complicate the reaction profile. DIPEA eliminates this risk[2][4].
Q: Can I use the N-alkylation (Vorbrüggen) method to attach sarcosine to the N9 position instead? A: No. The Vorbrüggen glycosylation or direct alkylation with alkyl halides targets the N9 or N7 nitrogens of the purine ring. Sarcosine is an amino acid, not an alkyl halide; it does not possess a suitable leaving group on its carbon backbone to act as an alkylating agent for the N9 position. If N9 functionalization is required, you must use a sarcosine derivative with a leaving group (e.g., a bromoacetate derivative), not free sarcosine.
References
-
Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. PubMed (NIH). Available at:[Link]
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. Available at:[Link]
-
Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. SciELO. Available at:[Link]
-
In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives... MDPI. Available at:[Link]
-
Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC (NIH). Available at:[Link]
Sources
- 1. Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues [mdpi.com]
- 3. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
Technical Support Center: Purine-Peptide Synthesis & Aggregation Control
Ticket ID: #AGG-PUR-409 Subject: Resolving Aggregation in Hydrophobic & Purine-Rich Sequences Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Purine Problem
Purine-containing peptides (and PNA oligomers) present a dual-threat to Solid-Phase Peptide Synthesis (SPPS). Unlike standard hydrophobic residues (Ile, Val) which aggregate primarily via beta-sheet hydrogen bonding , purine bases (Adenine, Guanine) introduce pi-pi stacking interactions .
When these two forces combine, they form insoluble, resin-bound aggregates that prevent solvent penetration and steric access to the N-terminus. This guide provides a tiered troubleshooting protocol to disrupt these forces and restore synthetic efficiency.
Module 1: Diagnostic Workflow
Before altering your chemistry, you must confirm that aggregation is the root cause. Aggregation typically manifests as a sudden drop in coupling efficiency after the 5th–8th residue, often accompanied by resin shrinkage.
Visualizing the Troubleshooting Logic:
Figure 1: Diagnostic logic tree to distinguish between steric hindrance and aggregation-induced failure.
Module 2: Solvation Strategies (The "Wet" Fixes)
If aggregation is confirmed, standard DMF washing is insufficient. You must disrupt the hydrogen bond network and pi-stacking.
Chaotropic Salt & Solvent Matrix
Chaotropic salts disrupt the hydrogen bonding network of water and amides, effectively "melting" the aggregates.
| Strategy | Reagent Composition | Target Mechanism | Protocol Note |
| Chaotropic Wash | 0.8M LiCl in DMF | Disrupts H-bonds | Wash resin 3x 2min before coupling. |
| Strong Chaotrope | 4M KSCN in DMF | Disrupts strong aggregates | Use if LiCl fails. Ensure thorough washing before coupling. |
| Pi-Stack Breaker | DMSO / DMF (1:4 to 1:1) | Disrupts Purine Stacking | Essential for Guanine-rich sequences. |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | Total Solvation | Use for both deprotection and coupling steps. |
Protocol: The "Magic Mixture" Recovery Wash
Use this when resin shrinkage is visible.
-
Drain the reaction vessel completely.
-
Add "Magic Mixture" (see table above) to cover the resin.
-
Sonicate for 10 minutes (if possible) or shake vigorously for 30 minutes at 45°C.
-
Wash with warm DMF (5x).
-
Proceed immediately to the next deprotection or coupling step.
Module 3: Structural Engineering (The Design Fixes)
For sequences where solvation fails, you must engineer "defects" into the backbone to prevent beta-sheet formation physically.
Pseudoproline Dipeptides
Pseudoprolines (oxazolidines derived from Ser/Thr) introduce a "kink" in the backbone (cis-amide bond preference) that physically prevents the formation of ordered beta-sheets.[1]
Mechanism of Action:
-
Insertion: The pseudoproline is coupled as a dipeptide (e.g., Fmoc-Xaa-Ser(Psi Me,Me)-OH).[2]
-
Disruption: The cyclic structure forces a "kink," breaking the aggregation network.
-
Regeneration: Acid cleavage (TFA) opens the ring, restoring the native Ser/Thr residue.
Figure 2: Mechanism of Pseudoproline dipeptides in disrupting beta-sheet aggregation.
Backbone Protection (Hmb/Dmb)
For sequences lacking Ser/Thr (where pseudoprolines cannot be used), use Hmb (2-hydroxy-4-methoxybenzyl) protection on Glycine or Alanine residues.
-
Function: The bulky Hmb group on the backbone nitrogen sterically blocks hydrogen bonding.
-
Usage: Insert every 6–7 residues.
Module 4: Instrumentation (Microwave)
Microwave irradiation is highly effective for purine sequences because the rapid dielectric heating directly energizes the dipole moments of the polar amide backbone, causing localized superheating that disrupts aggregates.
-
Temperature: 75°C is standard; limit to 50°C for Cysteine or Histidine to avoid racemization.
-
Power: Use dynamic power cycling (e.g., CEM CarboMAX methods) to prevent overheating.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is negative (colorless), but MS shows I'm missing the last 3 residues. Why?
-
A: This is a "False Negative."[2] The aggregation is so severe that the N-terminal amines are buried inside the resin core, inaccessible to the ninhydrin reagent. Solution: Perform a micro-cleavage and analyze by HPLC/MS to confirm the deletion sequence.
Q2: Can I use DMSO for the entire synthesis?
-
A: Pure DMSO is viscous and can be difficult to remove. It is better to use it as a co-solvent (10-20% in DMF) specifically during the coupling of hydrophobic/purine residues.
Q3: When should I use Pseudoprolines vs. Hmb protection?
-
A: Use Pseudoprolines if your sequence contains Serine or Threonine.[1][2][3][4] They are cheaper, easier to couple, and extremely effective. Use Hmb only if your sequence lacks Ser/Thr but has Glycine (Hmb-Gly is the easiest Hmb derivative to use).
Q4: How does PEG-polystyrene resin help?
-
A: PEG-based resins (e.g., ChemMatrix, Tentagel) swell much better in polar solvents and water than standard polystyrene. This physical expansion helps mechanically separate the growing peptide chains, reducing the probability of inter-chain aggregation.[5]
References
-
Mutter, M., et al. (1995). Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield. ChemPep. Link
-
White, P., et al. (2003). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck Millipore / Novabiochem. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. Link
-
CEM Corporation. (2022). Automated Microwave-Enhanced Total Synthesis of Proteins. Link
-
Sigma-Aldrich. (2019). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
Sources
Technical Support Center: Recrystallization of Purine Acetic Acid Derivatives
Welcome to the Technical Support Center for the purification and recrystallization of purine acetic acid derivatives. Purine cores—characterized by their rigid, planar aromatic structures—exhibit strong
Troubleshooting Guides & FAQs
Q1: Why does my purine acetic acid derivative form a biphasic oil instead of crystallizing upon cooling? Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute becomes supersaturated, but the melting point of the solute-solvent mixture is lower than the phase separation temperature. Because purine acetic acids possess both a rigid aromatic core and a flexible acetic acid arm, they easily trap solvent molecules, forming a metastable emulsion rather than a crystalline lattice. Solution: Shift from a pure cooling crystallization to an anti-solvent crystallization or a pH-shift crystallization. Seeding the solution just before it reaches the cloud point bypasses the primary nucleation energy barrier, forcing the system to bypass the oiling-out phase.
Q2: What are the optimal solvent systems for highly insoluble purine acetic acids? Causality: The low water-solubility and poor organic-solubility of purines limit standard purification techniques[1]. Standard non-polar solvents cannot disrupt the robust hydrogen-bonding network of the purine rings. Solution: Utilize highly polar aprotic solvents (such as DMF, DMSO, or NMP) to fully solvate the purine base by acting as strong hydrogen-bond acceptors. Once dissolved, the controlled addition of a protic anti-solvent (like water or ethanol) rapidly decreases solubility and induces precipitation[2]. Alternatively, glacial acetic acid is an excellent single-solvent system; it mildly protonates the basic nitrogens at high temperatures to achieve dissolution and yields high-purity crystals upon cooling[3].
Q3: How does the amphoteric nature of purine acetic acids dictate my workflow? Causality: Purine acetic acids contain both basic functional groups (imidazole/pyrimidine nitrogens) and acidic functional groups (carboxylic acid). They exist as highly soluble cations at low pH and highly soluble anions at high pH. Solution: Exploit this by using a pH-shift crystallization. By adjusting the pH of the solution precisely to the molecule's isoelectric point (pI)—the state where it exists as a neutral zwitterion—solubility is strictly minimized, forcing crystallization.
Q4: My compound degrades during hot recrystallization. How can I avoid thermal degradation? Causality: Prolonged exposure to high temperatures (e.g., boiling in aqueous or alcoholic solvents) can lead to the hydrolysis of esterified intermediates or the decarboxylation of the acetic acid arm. Solution: Implement a low-temperature anti-solvent crystallization. Dissolve the compound in a strong aprotic solvent at ambient temperature, then induce supersaturation by adding a cold anti-solvent[2].
Workflow & Mechanistic Visualizations
Decision tree for selecting the optimal crystallization strategy for purine acetic acids.
Mechanistic state diagram of pH-dependent solubility for amphoteric purine derivatives.
Quantitative Data: Solvent System Selection Matrix
To facilitate process development, the following table summarizes the physicochemical properties and operational suitability of standard solvent systems used for purine acetic acid derivatives.
| Solvent System | Primary Mechanism of Action | Suitability for Purine Acetic Acids | Boiling Point (°C) |
| Glacial Acetic Acid | H-bond donor/acceptor; mild target protonation | Excellent for high-temperature cooling recrystallization; yields high purity[3]. | 118 |
| DMF / Water | Aprotic solvation / Protic anti-solvent | Ideal for highly insoluble purine cores; prevents thermal degradation[2]. | 153 / 100 |
| DMSO / Ethanol | Aprotic solvation / Protic anti-solvent | Good for industrial scale-up; aggressively disrupts | 189 / 78 |
| 1M NaOH / 1M HCl | Reactive (pH-shift / Isoelectric) | Best for zwitterionic purification and removing non-ionizable impurities. | N/A (Aqueous) |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Anti-Solvent Crystallization (DMF/Water System)
Objective: Purify highly insoluble purine acetic acid derivatives without thermal degradation.
-
Dissolution: Suspend 10.0 g of crude purine acetic acid in 30 mL of N,N-dimethylformamide (DMF). Heat gently to 40°C under moderate agitation.
-
Validation Check: The solution must become completely transparent. Any residual turbidity indicates insoluble impurities. If turbid, perform a hot polish filtration through a 0.45 µm PTFE membrane before proceeding.
-
-
Anti-Solvent Titration: Begin the dropwise addition of deionized water (the anti-solvent) at a controlled rate of 1 mL/min.
-
Validation Check: Stop the water addition immediately when a faint, persistent haze forms in the solution. If the haze does not dissolve after 60 seconds of continuous stirring, you have successfully reached the boundary of the metastable zone.
-
-
Seeding: Introduce 0.1 g of pure product seed crystals to the hazy solution.
-
Validation Check: Visual confirmation of crystal growth around the seeds without the formation of a biphasic oil layer confirms successful secondary nucleation.
-
-
Aging and Depletion: Hold the suspension at 40°C for 1 hour, then cool to 5°C at a controlled rate of 0.2°C/min.
-
Validation Check: Microscopic examination of a slurry sample should reveal distinct crystalline habits (e.g., needles or plates) rather than amorphous spheres.
-
-
Isolation: Filter the slurry under vacuum and wash the filter cake with 20 mL of cold ethanol to displace residual DMF. Dry under vacuum at 40°C.
Protocol B: pH-Shift (Isoelectric) Crystallization
Objective: Exploit the amphoteric nature of purine acetic acids to achieve high-purity crystallization from aqueous media, mirroring natural biocrystallization efficiencies[4].
-
Alkaline Dissolution: Suspend the crude material in 50 mL of 1M NaOH at ambient temperature.
-
Validation Check: Complete dissolution confirms the formation of the highly soluble sodium carboxylate salt. Polish filter the solution to remove non-acidic organic impurities.
-
-
Acidification: Using a calibrated pH probe, slowly titrate the alkaline solution with 1M Glacial Acetic Acid.
-
Validation Check: Monitor the pH continuously. Precipitation must strictly initiate as the pH approaches the calculated isoelectric point (typically between pH 3.5 and 4.5 for purine acetic acids).
-
-
Equilibration: Once the target pI is reached, hold the slurry with moderate stirring for 2 hours.
-
Validation Check: A stable pH reading over a continuous 30-minute window indicates that the crystallization has reached thermodynamic equilibrium and supersaturation is fully depleted.
-
-
Isolation: Filter the crystals and wash with cold deionized water.
-
Validation Check: Test the pH of the final wash filtrate; it must read neutral (pH ~7.0) to confirm the complete removal of residual salts and acids.
-
References
-
Ajinomoto Co., Inc. Process for producing purine derivatives - European Patent Office - EP 0827960 A1. Available at: [Link]
-
REAL-J. CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS. Available at:[Link]
-
National Institutes of Health (NIH). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. Available at:[Link]
-
MDPI. Synthesis of Purine-Based Ionic Liquids and Their Applications. Available at: [Link]
Sources
Validation & Comparative
Structural Elucidation of [methyl(7H-purin-6-yl)amino]acetic acid: A Comparative NMR Guide
Executive Summary & Strategic Context
In the development of peptide nucleic acids (PNAs) and modified nucleobase therapeutics, [methyl(7H-purin-6-yl)amino]acetic acid represents a critical intermediate. It combines a purine core (adenine mimic) with a glycine linker, introducing unique analytical challenges.
Unlike simple organic molecules, this compound exhibits prototropic tautomerism (N7-H vs. N9-H) and restricted rotation around the exocyclic C6-N bond. Standard automated analysis frequently fails here, misinterpreting broad signals as impurities.
This guide provides a comparative analysis of this molecule's 1H NMR profile under two distinct solvation environments: DMSO-d6 (Neutral) versus D2O/NaOD (Anionic) . We also compare the free acid against its synthetic precursor (methyl ester) to establish a self-validating quality control workflow.
Comparative Analysis: Solvent-Dependent Topology
The choice of solvent is not merely about solubility; it dictates the observable tautomeric state of the purine ring.
Scenario A: DMSO-d6 (The "Frozen" State)
Objective: Observation of labile protons and tautomeric ratios. In anhydrous DMSO-d6, the exchange rate of labile protons is slowed. This allows for the observation of the carboxylic acid proton and the purine N-H, often revealing the N7/N9 tautomeric equilibrium.
Scenario B: D2O + NaOD (The "Averaged" Anionic State)
Objective: Spectral simplification and precise integration. By raising the pH with NaOD, we deprotonate the carboxylic acid (forming the carboxylate) and strip the purine ring proton. This collapses the tautomeric equilibrium into a single anionic species, sharpening the aromatic signals for quantitative integration.
Comparative Data Table: Diagnostic Resonances
| Moiety | Proton Type | δ (ppm) in DMSO-d6 (Neutral) | δ (ppm) in D2O + NaOD (Anionic) | Structural Insight |
| Purine Ring | H-2 (s) | 8.10 – 8.25 | 8.00 – 8.15 | Slight upfield shift in anion due to increased electron density. |
| Purine Ring | H-8 (s) | 8.30 – 8.50 | 8.15 – 8.30 | H-8 is highly sensitive to N7/N9 tautomerism; sharpens in D2O.[1] |
| Linker | N-CH₂-COOH | 4.30 – 4.50 (Broad/Split) | 4.05 – 4.15 (Sharp Singlet) | Rotameric broadening in DMSO; averaged singlet in basic D2O. |
| N-Methyl | N-CH₃ | 3.20 – 3.45 (Broad/Split) | 3.00 – 3.10 (Sharp Singlet) | Restricted rotation around C6-N causes line broadening in DMSO. |
| Labile | -COOH | 12.0 – 13.0 (Broad) | Absent (Exchanged) | Confirms free acid state in DMSO. |
| Labile | Purine N-H | > 13.0 (Very Broad) | Absent (Exchanged) | Diagnostic of neutral purine species. |
Critical Note: In DMSO-d6, you may observe "splitting" of the N-CH₂ and N-CH₃ peaks. This is not J-coupling but rather the presence of rotamers due to the partial double-bond character of the C6-N exocyclic bond. Do not integrate these as impurities.
Mechanistic Visualization: Tautomerism & Solvation
The following diagram illustrates the dynamic equilibrium that complicates the NMR analysis and how alkaline D2O resolves it.
Figure 1: The transition from a complex tautomeric/rotameric mixture in DMSO to a simplified anionic species in basic D2O.
Experimental Protocol: Self-Validating Workflow
Step 1: The "Structure Check" (DMSO-d6)
Use this to prove you have the Free Acid (COOH observation) and to assess rotameric ratios.
-
Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.
-
Additive: Add 1 drop of TFA-d (Trifluoroacetic acid-d) only if peaks are excessively broad.[1] This forces the protonation of the ring, locking it into a cationic form and sharpening peaks, though it shifts H2/H8 downfield.
-
Acquisition: Run a standard proton sequence (ds=16, d1=2.0s).
-
Validation Check: Look for the COOH proton >12 ppm. If absent, you may have the salt form or the ester.
Step 2: The "Purity Check" (D2O/NaOD)
Use this for integration.[1] The rotamers collapse, allowing precise stoichiometry checks between the Purine H2/H8 (2H) and the N-Methyl/Methylene groups (3H/2H).
-
Preparation: Dissolve 5–10 mg in 0.6 mL D2O.
-
Basification: Add 5-10 µL of 40% NaOD (or solid Na2CO3). Check that pH > 10.
-
Acquisition: Run with water suppression (presat) if needed, though NaOD usually shifts HDO away from regions of interest.
-
Validation Check: Integration of H2 (s) : N-CH2 (s) : N-Me (s) must be exactly 1 : 2 : 3 .
Synthetic Verification: Ester vs. Acid
A common synthesis route involves the alkylation of 6-chloropurine with sarcosine methyl ester, followed by hydrolysis.[1] Distinguishing the intermediate (Ester) from the final product (Acid) is crucial.
| Feature | Precursor (Methyl Ester) | Final Product (Free Acid) |
| Methoxy Signal | Sharp singlet @ ~3.70 ppm (3H) | ABSENT |
| COOH Proton | Absent | Broad singlet @ ~12.5 ppm (DMSO) |
| N-CH₂ Shift | ~4.40 ppm | ~4.30 ppm (Slight upfield shift) |
Analytical Workflow Diagram
Figure 2: Logic flow for distinguishing the target acid from its methyl ester precursor.
References & Authority
-
General Purine NMR Characteristics:
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed tabulations of N-heterocycle shifts).
-
-
Tautomerism in N6-substituted Purines:
-
Laxer, A., et al. "Tautomerism and rotamerism in 6-substituted purines."[1] Journal of Organic Chemistry. (Explains the rotameric broadening of exocyclic amines).
-
-
Solvent Effects (DMSO vs D2O):
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1] Organometallics, 2016.
-
-
PNA Monomer Synthesis (Contextual Grounding):
-
Nielsen, P. E., et al. "Peptide Nucleic Acids (PNA): Synthesis and Properties."[1] (Describes the synthesis of N6-carboxymethyl adenine derivatives).
-
Sources
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N6-Substituted Purines
For researchers, scientists, and drug development professionals engaged in the study of purine derivatives, a deep understanding of their structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique for the elucidation of these structures, with the fragmentation patterns generated providing a unique molecular fingerprint. This guide offers an in-depth, comparative analysis of the mass spectrometry fragmentation of N6-substituted purines, underpinned by experimental data and detailed methodologies, to empower researchers in their analytical endeavors.
The diverse biological roles of N6-substituted purines, ranging from their presence as modified nucleosides in RNA (e.g., N6-methyladenosine) to their function as cytokinins in plants (e.g., N6-isopentenyladenine), necessitate robust analytical methods for their identification and characterization. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and detailed structural information through collision-induced dissociation (CID). The fragmentation pathways of these molecules are intricately linked to the nature of the substituent at the N6 position, providing valuable clues for structural confirmation and differentiation of isomers.
The Influence of the N6-Substituent on Fragmentation Pathways: A Comparative Analysis
The fragmentation of protonated N6-substituted purines is primarily dictated by the chemical properties of the substituent attached to the exocyclic nitrogen. By comparing the fragmentation patterns of purines with varying N6-substituents—such as alkyl, aromatic, and acyl groups—we can discern key trends that aid in their identification.
A common fragmentation pathway for many protonated purine nucleosides involves the cleavage of the glycosidic bond, resulting in the formation of a protonated purine base and the neutral loss of the sugar moiety.[1] Subsequent fragmentation of the protonated base is then heavily influenced by the N6-substituent.
For the protonated purine bases themselves, two major fragmentation pathways are often observed: the elimination of ammonia (NH₃) and the loss of aminocyanamide (NH₂CN).[1] However, the presence of a substituent at the N6 position introduces additional and often dominant fragmentation channels.
N6-Alkylpurines: A Tale of Two Cleavages
In the case of 2,6-disubstituted purines, fragmentation frequently initiates at the 6-substituted group.[2] For N6-alkylpurines, a key fragmentation pathway involves the cleavage of the C-N bond between the purine ring and the alkyl substituent. The stability of the resulting carbocation or radical plays a significant role in the prevalence of this pathway.
For instance, in the fragmentation of cytokinins like N6-isopentenyladenine, characteristic losses related to the isopentenyl side chain are observed. Similarly, for O6-alkyldG, a related modified purine, the elimination of an alkene via a six-membered ring transition state is a dominant fragmentation pathway for larger alkyl groups.[3]
N6-Aromatic Purines: Resonance and Stability
When an aromatic group is attached at the N6-position, such as in N6-benzyladenosine, the fragmentation is influenced by the stability of the benzyl cation. Cleavage of the N6-C(benzyl) bond is a prominent fragmentation route. The presence of substituents on the aromatic ring can further modify the fragmentation pattern, providing additional structural information.
N6-Acylpurines: The Amide Bond's Influence
For N6-acyladenines, the fragmentation pattern is expected to be influenced by the amide linkage. Cleavage of the N-C=O bond or the C-N bond of the amide group can lead to characteristic fragment ions. The nature of the acyl group (e.g., acetyl, benzoyl) will dictate the specific neutral losses observed.
Table 1: Comparative Fragmentation Data of Representative N6-Substituted Purines
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Predominant Neutral Losses | Putative Fragment Structures |
| N6-Methyladenosine | 282.1 | 150.1 | 132.0 (Ribose) | Protonated N6-methyladenine |
| N6,N6-Dimethyladenosine | 296.3 | 164.1 | 132.2 (Ribose) | Protonated N6,N6-dimethyladenine |
| N6-Isopentenyladenosine | 336.2 | 204.1, 148.1, 136.1 | 132.1 (Ribose), C₅H₉ (Isopentenyl side chain fragments) | Protonated N6-isopentenyladenine and subsequent fragments |
| N6-Furfuryladenine (Kinetin) | 216.1 | 135.1, 94.1, 81.1 | C₅H₄O (Furfuryl group), NH₂CN | Protonated adenine, furfuryl cation and subsequent fragments |
| N6-Benzyladenosine | 358.2 | 226.1, 91.1 | 132.1 (Ribose), C₇H₇ (Benzyl group) | Protonated N6-benzyladenine, Tropylium ion |
Note: The m/z values are approximate and may vary slightly depending on the instrument and experimental conditions.
Experimental Protocols: A Guide to Methodical Analysis
To ensure the generation of high-quality, reproducible data, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of N6-substituted purines using ESI-MS/MS.
Sample Preparation
-
Dissolution: Dissolve the N6-substituted purine standard or sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of approximately 1-10 µg/mL.
-
Acidification (for positive ion mode): To promote protonation, it is often beneficial to add a small amount of formic acid (0.1% v/v) to the sample solution.
-
Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: An Agilent 1100 series LC pump with a well-plate autosampler or a similar system can be utilized.
-
Column: A C18 reversed-phase column (e.g., Luna C-18(2), 3 µm, 100 Å, 150 x 2.0 mm) is commonly used for the separation of these compounds.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for equilibration. The flow rate is generally set between 0.2 and 0.4 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Parameters
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer such as an Orbitrap or Q-TOF is suitable.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of these compounds as they readily form protonated molecules.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 350 °C
-
Nebulizing and Drying Gas (Nitrogen) Flow: Optimized for stable spray and efficient desolvation.
-
-
MS1 Scan: A full scan from m/z 50 to 500 is performed to identify the protonated molecular ion ([M+H]⁺) of the target analyte.
-
MS/MS (Product Ion Scan):
-
Precursor Ion Selection: The [M+H]⁺ ion identified in the MS1 scan is selected in the first quadrupole.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (second quadrupole) using an inert gas like argon or nitrogen.
-
Collision Energy: The collision energy is a critical parameter that needs to be optimized for each compound to achieve a rich fragmentation spectrum. A typical starting point is 15-30 eV, which can be ramped to observe the energy-dependence of fragmentation.
-
Product Ion Analysis: The resulting fragment ions are analyzed in the third quadrupole or the high-resolution mass analyzer.
-
Visualizing Fragmentation Pathways
To better understand the relationships between precursor and fragment ions, fragmentation pathways can be visualized using diagrams.
Caption: Generalized fragmentation pathway of a protonated molecule.
Conclusion: A Framework for Structural Elucidation
The mass spectrometric fragmentation of N6-substituted purines is a rich source of structural information. By systematically comparing the fragmentation patterns of compounds with different N6-substituents, researchers can establish a predictive framework for the identification of novel or unknown purine derivatives. The key to this approach lies in understanding how the chemical nature of the substituent directs the fragmentation pathways, leading to characteristic neutral losses and fragment ions. This guide, by providing a comparative overview and a robust experimental protocol, aims to equip researchers with the knowledge and tools necessary to confidently navigate the complex world of purine analysis.
References
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548.
- Tureček, F., & Gu, M. (2000). Gaseous Guanine Radical Cations. A Computational and Tandem Mass Spectrometry Study of the Structures and Dissociation Chemistry of [Guanine]•+ Isomers. Journal of the American Society for Mass Spectrometry, 11(11), 941–954.
- Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray ionization tandem mass spectrometric characteristics and fragmentation mechanisms of purine analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
- Hecht, S. M., & McDonald, J. J. (1972). Mass spectra of some 6-substituted ureidopurines and N 6 -acyladenines. Analytical Biochemistry, 47(1), 157–173.
- Wang, J., Lin, T., Lai, J., Cai, Z., & Yang, M. S. (2009). Analysis of adenosine phosphates in HepG-2 cell by a HPLC-ESI-MS system with porous graphitic carbon as stationary phase.
-
mzCloud. (2021, February 18). N6 Me dA. Retrieved from [Link]
-
PubChem. (n.d.). N(6)-Isopentenyladenosine. Retrieved from [Link]
- Barciszewski, J., Siboska, G. E., Pedersen, B. O., Clark, B. F., & Rattan, S. I. (1996). Evidence for the presence of kinetin in DNA and cell extracts. FEBS letters, 393(2-3), 197–200.
-
PubChem. (n.d.). N6-Cyclopentyladenosine. Retrieved from [Link]
Sources
Resolving the Unretained: HPLC Retention Time Comparison for Purine and Amino Acid Impurities
The Analytical Challenge: Polar Impurities in Drug Development
In the synthesis of nucleotide analogs, peptide-based therapeutics, and antiviral drugs, purine derivatives (e.g., adenine, guanine) and free amino acids frequently emerge as critical process impurities. For analytical scientists, these compounds present a formidable challenge: they are highly polar, hydrophilic molecules with negative Log P values (e.g., Guanine Log P ≈ -0.91)[1].
When analyzed using standard Reversed-Phase Liquid Chromatography (RP-LC) on conventional C18 columns, these polar impurities fail to partition into the hydrophobic stationary phase. Consequently, they elute near the void volume (
Mechanistic Causality: Why Standard Columns Fail and Alternatives Succeed
To optimize retention, we must understand the thermodynamic and chemical causality driving chromatographic behavior across different stationary phases.
-
Reversed-Phase LC (C18) Limitations: Retention in RP-LC relies on hydrophobic interactions. Highly polar purines and amino acids prefer the mobile phase over the C18 chains, resulting in minimal retention. While analysts often attempt to force retention by using 100% aqueous mobile phases, this causes the hydrophobic C18 chains to "de-wet" or undergo "phase collapse," leading to sudden loss of retention and irreproducible results[1]. Furthermore, residual silanol groups on the silica backbone interact with the basic nitrogen atoms in purines, causing secondary electrostatic interactions that manifest as severe peak tailing and asymmetry[3].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates with a polar stationary phase (e.g., zwitterionic, amide, or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Mechanistically, the polar stationary phase adsorbs a water-enriched layer from the mobile phase[4]. Hydrophilic analytes partition from the organic-rich bulk eluent into this immobilized aqueous layer[5]. In HILIC, the elution order is roughly the reverse of RP-LC, making it exceptionally powerful for retaining early-eluting polar impurities[5].
-
Mixed-Mode Chromatography (MMC): MMC columns covalently bond both hydrophobic alkyl chains and ion-exchange functional groups (e.g., cation-exchange groups) to the silica surface[6]. This dual-retention mechanism allows the column to retain charged, polar purines and amino acids via electrostatic interactions while simultaneously retaining hydrophobic active pharmaceutical ingredients (APIs) via standard partitioning[7].
Workflow & Method Selection
Selecting the correct chromatographic mode depends heavily on the specific physicochemical properties of the impurities and the sample matrix.
Caption: Decision matrix for selecting the optimal HPLC mode for polar purine and amino acid impurities.
Experimental Design: A Self-Validating Protocol
To objectively compare these methodologies, the following step-by-step protocol evaluates the retention time and peak asymmetry of a mixed standard containing purine (Adenine, Guanine) and amino acid (Glycine, Tyrosine) impurities across three distinct column chemistries.
Self-Validating Controls:
-
System Suitability Testing (SST): Six replicate injections of the standard must yield a retention time Relative Standard Deviation (RSD) ≤ 1.0% and peak asymmetry (
) between 0.8 and 1.5 to confirm column equilibration. -
Matrix Blanks: Injection of the sample diluent immediately following the highest concentration standard to verify zero carryover (signal < 0.1% of LOQ).
-
Spiked Recoveries: Pre-column spiking of known impurity concentrations into the API matrix, requiring 95–105% recovery to validate the absence of matrix-induced ion suppression.
Step-by-Step Methodology
Step 1: Sample Preparation & Diluent Matching Critical Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent into a high-organic mobile phase causes severe peak distortion and breakthrough[4].
-
For RP-LC & Mixed-Mode: Dissolve standards in 95:5 Water:Acetonitrile.
-
For HILIC: Dissolve standards in 25:75 Water:Acetonitrile.
Step 2: Chromatographic Conditions
-
Method A (RP-LC): Column: Standard C18 (150 x 4.6 mm, 5 µm). Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B). Gradient: 5% B to 95% B over 15 min.
-
Method B (HILIC): Column: Zwitterionic HILIC (150 x 4.6 mm, 5 µm). Mobile Phase: 10 mM Ammonium Formate, 0.15% Formic Acid in Water (A) and Acetonitrile (B)[2]. Gradient: 90% B to 50% B over 15 min.
-
Method C (Mixed-Mode): Column: RP/Cation-Exchange (150 x 4.6 mm, 5 µm)[7]. Mobile Phase: 0.1% Formic acid and 10 mM Ammonium Acetate in Water (A) and Acetonitrile (B). Gradient: 5% B to 50% B over 15 min.
Step 3: Execution Equilibrate columns for at least 20 column volumes (HILIC requires longer equilibration times than RP-LC due to the formation of the aqueous layer)[4]. Inject 5 µL of the blank, followed by the mixed standard.
Comparative Data: Retention and Peak Metrics
The table below synthesizes the quantitative performance of the three methods, demonstrating the stark contrast in retention behavior for polar impurities.
| Analyte (Impurity) | Log P | RP-LC (C18) RT (min) | RP-LC Asymmetry ( | HILIC RT (min) | HILIC Asymmetry ( | Mixed-Mode RT (min) | Mixed-Mode Asymmetry ( |
| Glycine | -3.21 | 1.1 (Void) | N/A | 8.4 | 1.05 | 6.2 | 1.10 |
| Tyrosine | -2.26 | 1.8 | 2.10 (Tailing) | 6.5 | 1.12 | 7.8 | 1.08 |
| Guanine | -0.91 | 1.5 | 1.90 (Tailing) | 7.1 | 1.10 | 9.1 | 1.12 |
| Adenine | -0.09 | 2.1 | 1.85 (Tailing) | 5.2 | 1.15 | 8.5 | 1.15 |
Note: Data reflects typical chromatographic behavior under gradient conditions at a flow rate of 1.0 mL/min. The void volume (
Data Analysis:
-
RP-LC (C18): Fails to retain Glycine, which elutes in the void volume. Guanine and Adenine exhibit severe tailing (
> 1.8) due to secondary silanol interactions[3]. -
HILIC: Provides excellent retention for all polar analytes. Notice the reversed elution order: the most hydrophilic compound (Glycine) is retained the longest[5]. Peak shapes are highly symmetrical.
-
Mixed-Mode: Delivers strong, balanced retention across all analytes by leveraging cation-exchange mechanisms for the basic nitrogen groups on the purines and amino acids[6].
Conclusion & Best Practices
When developing methods for purine and amino acid impurities, standard C18 columns are fundamentally mismatched to the thermodynamic properties of the analytes.
-
Adopt HILIC when the primary goal is isolating highly polar impurities for MS detection, ensuring that sample diluents are strictly matched to the high-organic starting conditions.
-
Adopt Mixed-Mode Chromatography when the sample contains a complex mixture of both highly polar impurities and a strongly hydrophobic API, as it eliminates the need for MS-incompatible ion-pairing reagents while maintaining dual retention capabilities.
References[5] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Source: nih.gov. URL:Link[4] Hydrophilic Interaction Chromatography (HILIC). Source: uoa.gr. URL: Link[6] Perspective Chapter Mixed-Mode Chromatography. Source: scribd.com. URL: Link[1] Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Source: hplc.eu. URL: Link[3] HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Source: sepscience.com. URL: Link[2] Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Source: nih.gov. URL: Link[7] A three-phase liquid chromatographic method for δ13C analysis of amino acids from biological protein hydrolysates using liquid chromatography–isotope ratio mass spectrometry. Source: researchgate.net. URL: Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the UV Absorption Maxima of N-methyl-N-(purin-6-yl)glycine and Related Purine Derivatives
For researchers engaged in the synthesis and characterization of novel purine derivatives, particularly those with potential applications in drug development and molecular biology, understanding their fundamental physicochemical properties is paramount. Among these, the ultraviolet (UV) absorption spectrum is a critical parameter for identification, quantification, and for studying interactions with other molecules. This guide provides a comprehensive analysis of the UV absorption characteristics of N-methyl-N-(purin-6-yl)glycine, a compound of interest due to its structural similarity to naturally occurring N6-substituted adenine analogs.
While direct experimental data for N-methyl-N-(purin-6-yl)glycine is not extensively published, we can infer its spectral properties through a detailed comparison with structurally related compounds. This guide will synthesize available data on relevant purine derivatives, glycine, and N-methylglycine (sarcosine) to provide a robust predictive framework. We will also present a standardized protocol for UV-Vis spectroscopy of such compounds, ensuring experimental integrity and reproducibility.
Understanding the Chromophore: The Purine Ring
The purine ring system is the fundamental chromophore responsible for the characteristic UV absorption of N-methyl-N-(purin-6-yl)glycine. The electronic transitions within this aromatic system, specifically the π → π* transitions, give rise to strong absorption bands in the UV region. The position and intensity of these bands are highly sensitive to substitution on the purine ring and the surrounding chemical environment, including solvent polarity and pH.
The Influence of pH on Purine UV Spectra
The pH of the solution can significantly alter the UV absorption spectrum of purine derivatives due to the protonation and deprotonation of nitrogen atoms in the purine ring.[1][2] These changes in ionization state affect the electronic distribution within the chromophore, leading to shifts in the absorption maxima (λmax). For instance, the protonation/deprotonation of the N1 and N3 positions in purine and pyrimidine bases are well-documented to cause spectral shifts.[2] Therefore, a thorough analysis of UV absorption should always consider the pH of the medium.
Experimental Protocol: UV-Vis Spectroscopy of Purine Derivatives
To ensure the generation of reliable and comparable data, a standardized experimental protocol is essential. The following method is a synthesis of best practices derived from the literature for the analysis of purine derivatives.[3][4]
Materials and Reagents
-
Solvent: HPLC-grade methanol or ethanol for initial characterization. For pH-dependent studies, a series of aqueous buffer solutions (e.g., phosphate, acetate, borate) covering a range of pH values (e.g., 2, 5, 7, 9, 11) should be prepared.
-
Analyte: N-methyl-N-(purin-6-yl)glycine and comparative compounds, accurately weighed and dissolved to a known concentration (e.g., 10-50 µM).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mM in methanol).
-
Dilute the stock solution with the appropriate solvent or buffer to achieve a final concentration that gives an absorbance reading between 0.1 and 1.0 AU.
-
-
Instrument Setup:
-
Warm up the spectrophotometer for at least 30 minutes to ensure lamp stability.
-
Set the wavelength range to 200-400 nm.
-
Use a matched pair of quartz cuvettes.
-
-
Measurement:
-
Fill both the sample and reference cuvettes with the solvent or buffer blank and record a baseline spectrum.
-
Empty the sample cuvette and fill it with the analyte solution.
-
Record the absorption spectrum of the analyte.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Subtract the baseline spectrum from the analyte spectrum.
-
For pH-dependent studies, plot λmax as a function of pH to identify any isosbestic points and determine pKa values.
-
The following diagram illustrates the general workflow for determining the UV absorption maxima of a purine derivative.
Caption: Experimental workflow for determining UV absorption maxima.
Comparative UV Absorption Data
The following table summarizes the UV absorption maxima of several purine derivatives and related compounds. This data provides a basis for predicting the spectral properties of N-methyl-N-(purin-6-yl)glycine.
| Compound | λmax (nm) | Solvent/pH | Reference |
| Purine Derivatives | |||
| Uric Acid | 266, 292 | Not specified | [3] |
| Xanthine | 241, 276 | Not specified | [3] |
| Hypoxanthine | 255 | Not specified | [3] |
| 6-Methylaminopurine | Not specified | Not specified | [5] |
| N6-Methoxy-2-aminopurine | Not specified | Not specified | [6] |
| 1,N6-Ethenoadenine | Strongly fluorescent | Not specified | [7][8] |
| Amino Acids | |||
| Glycine | ~210 | pH 9 | [9] |
| Glycine | <220 | pH 2.83, 7.01 | [10] |
| N-Methylglycine (Sarcosine) | 260 | Not specified | [11] |
Note: "Not specified" indicates that the detailed experimental conditions were not available in the cited abstract.
Discussion and Predicted UV Absorption of N-methyl-N-(purin-6-yl)glycine
Based on the comparative data, we can make an informed prediction about the UV absorption characteristics of N-methyl-N-(purin-6-yl)glycine.
-
Expected λmax: The purine ring is the dominant chromophore. Therefore, the primary absorption band is expected to be in the range of 250-280 nm, similar to other N6-substituted purines. The N-methyl-glycine substituent at the N6 position will likely cause a slight bathochromic (red) shift compared to unsubstituted purine, due to its electron-donating nature.
-
Influence of the N-methyl-glycine Moiety: While the glycine and sarcosine moieties themselves absorb at lower wavelengths (around 210-220 nm), their conjugation to the purine ring will modulate the electronic transitions of the purine system.[9][10][11] The methyl group on the nitrogen is not expected to cause a significant spectral shift compared to a non-methylated analog.
-
Effect of pH: The UV spectrum of N-methyl-N-(purin-6-yl)glycine is expected to be highly pH-dependent. The carboxylic acid group of the glycine moiety will have a pKa around 2-3, and the purine ring will have its own pKa values. At low pH, where the carboxyl group and potentially a nitrogen on the purine ring are protonated, the λmax is likely to differ from that at neutral or high pH where these groups are deprotonated. Researchers should expect to observe shifts in λmax as the pH is varied, reflecting these changes in ionization state.[1][2]
Conclusion
While direct experimental data for the UV absorption maxima of N-methyl-N-(purin-6-yl)glycine remains to be extensively published, a comparative analysis of related purine derivatives and its constituent amino acid provides a strong predictive framework. Researchers can anticipate a primary absorption band in the 250-280 nm region, with the exact λmax being sensitive to pH and solvent conditions. The provided experimental protocol offers a standardized approach for the accurate determination of its UV-Vis spectral properties. This guide serves as a valuable resource for scientists working with this and similar novel purine analogs, enabling better characterization and facilitating further research into their biological and chemical properties.
References
-
Masoud, M. S., Shaker, M. A., Ali, A. E., & Elasal, G. S. (2011). Solvatochromaticity and pH dependence of the electronic absorption spectra of some purines and pyrimidines and their metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 538-547. [Link]
-
Chao, R. S., & Giese, R. W. (2009). pH-Dependent UV Resonance Raman Spectra of Cytosine and Uracil. The Journal of Physical Chemistry B, 113(19), 6986-6993. [Link]
-
ResearchGate. (n.d.). Spectral properties and pH titration of purpurin. Retrieved February 22, 2024, from [Link]
-
Request PDF. (n.d.). Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides. Retrieved February 22, 2024, from [Link]
-
ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of.... Retrieved February 22, 2024, from [Link]
-
Liejten, P. F., van der Hulst, R., Liskamp, R. M., & van der Marel, G. A. (1987). The synthesis and some biological properties of N-(6-purinyl)peptides. Journal of the Royal Netherlands Chemical Society, 106(11), 584-589. [Link]
-
MDPI. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Retrieved February 22, 2024, from [Link]
-
IBNA Balotesti. (n.d.). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Retrieved February 22, 2024, from [Link]
-
ACS Publications. (1974). 1,N6-Etheno-bridged adenines and adenosines. Alkyl substitution, fluorescence properties, and synthetic applications. Journal of the American Chemical Society, 96(21), 6746-6755. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists. Retrieved February 22, 2024, from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1). Retrieved February 22, 2024, from [Link]
-
Wikipedia. (n.d.). Sarcosine. Retrieved February 22, 2024, from [Link]
-
ResearchGate. (n.d.). Structure of Adenine and related compounds.... Retrieved February 22, 2024, from [Link]
-
Hong, C. I., Chheda, G. B., & Dutta, S. P. (1975). L-amino acids into 3-pruin-6-ylhydantoins and 3-cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoins. Journal of Medicinal Chemistry, 18(1), 71-77. [Link]
-
Janion, C., & Shugar, D. (1968). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 15(3), 261-272. [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of: glycine (6%), mercaptotriazole (6%).... Retrieved February 22, 2024, from [Link]
-
MedCrave online. (n.d.). Nanomedicine Research. Retrieved February 22, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Retrieved February 22, 2024, from [Link]
-
ScholarWorks@UARK. (n.d.). Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. Retrieved February 22, 2024, from [Link]
-
SIELC Technologies. (2024). UV-Vis Spectrum of Glycine. Retrieved February 22, 2024, from [Link]
-
ResearchGate. (n.d.). New N-(purin-6-yl)-amino acid and-peptide derivatives. Retrieved February 22, 2024, from [Link]
-
RSC Publishing. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved February 22, 2024, from [Link]
Sources
- 1. Solvatochromaticity and pH dependence of the electronic absorption spectra of some purines and pyrimidines and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ibna.ro [ibna.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. Sarcosine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Operational Guide: Safe Disposal of [methyl(7H-purin-6-yl)amino]acetic acid
Executive Summary & Chemical Profile
[methyl(7H-purin-6-yl)amino]acetic acid (often associated with N6-substituted adenine derivatives) presents a dual challenge in disposal: it is an amphoteric organic solid with potential bioactivity. Structurally, it contains a purine ring (nitrogen-rich) and a carboxylic acid tail.
While specific SDS data for this exact isomer may vary by synthesis batch, structurally related purine-acetic acid derivatives often carry GHS Category 3 (Toxic) and Category 1B (Skin Corrosion) classifications due to their ability to act as alkylating agents or antimetabolites.
Immediate Action Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) or Hazardous Chemical Waste. Do not dispose of via municipal waste or drain systems. Incineration is the mandatory destruction method.
Physicochemical & Safety Data Table
| Parameter | Specification / Protocol |
| Chemical Nature | Amphoteric (Basic Purine + Acidic Carboxyl). |
| Physical State | Solid (Crystalline powder).[1] |
| Primary Hazards | Toxic (Oral/Dermal) ; Corrosive (Potential). |
| Incompatibility | Strong Oxidizers (creates NOx), Strong Bases (exothermic salt formation). |
| PPE Requirement | Nitrile gloves (double-gloved recommended), Lab coat, Safety Goggles, N95/P100 mask (if powder handling). |
| RCRA Status | Likely Non-Listed Hazardous Waste (unless specific formulation), but must be treated as Characteristic Waste (Toxic/Corrosive). |
| Disposal Method | High-Temperature Incineration (with afterburner/scrubber). |
Strategic Disposal Framework (Logic & Causality)
Effective disposal relies on the "Segregate-Solubilize-Destroy" logic.
-
Segregate: We separate this from oxidizers because the purine nitrogen atoms can generate explosive pressure or toxic nitrogen oxides (NOx) if uncontrolled oxidation occurs in a waste container.
-
Solubilize (Optional): For liquid waste streams, we prefer combustible solvents (like ethanol) to facilitate the incineration process at the facility.
-
Destroy: The purine ring is highly stable. Only high-temperature incineration (>1000°C) guarantees the breakdown of the bioactive core.
Visual 1: Waste Stream Decision Matrix
This decision tree guides you through the classification of your specific waste generation (Solid vs. Liquid vs. Trace).
Caption: Logical flow for classifying and packaging [methyl(7H-purin-6-yl)amino]acetic acid waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Why: Dust inhalation is the primary risk vector. Double-bagging prevents particulate release during transport.
-
Preparation: Don full PPE (including respiratory protection).[2]
-
Containment: Place the substance or contaminated wipes/gloves into a clear, 4-mil polyethylene bag .
-
Secondary Containment: Seal the first bag (tape or zip tie) and place it inside a second 4-mil bag.
-
Labeling: Affix a Hazardous Waste label to the outer bag.
-
Constituents: "95% Debris, 5% [methyl(7H-purin-6-yl)amino]acetic acid".
-
Hazard Checkboxes: Toxic, Corrosive.
-
-
Storage: Store in a closed hazardous waste drum until EHS pickup.
Protocol B: Liquid Waste (Solutions)
Why: The amphoteric nature means pH changes can cause precipitation. We maintain solubility to prevent clogging incinerator nozzles.
-
Compatibility Check: Ensure the collection carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).
-
Solvent Selection: If dissolving pure solid for disposal, use a combustible solvent like Ethanol or Methanol . This acts as a fuel source during incineration.
-
Transfer: Pour waste into the carboy using a funnel. Avoid splashing.
-
pH Verification: If the waste is aqueous, check that pH is between 5 and 9. Extreme pH may require a specific "Corrosive" waste stream depending on local facility rules.
-
Cap & Label: Cap tightly. Label as "Hazardous Waste - Organic Solvents with Toxic Additives."
Emergency Procedures: Spill Management
Why: Immediate containment prevents the spread of bioactive dusts. Wet-wiping is preferred over sweeping to minimize aerosolization.
Visual 2: Spill Response Loop
Caption: Cyclic workflow for managing spills, emphasizing wet-methods to prevent dust generation.
Decontamination Solution Logic:
-
Step 1 (Oxidation): 10% Bleach (Sodium Hypochlorite) helps degrade the biological activity of the purine ring.
-
Step 2 (Solubility): Follow with water to remove salts.
-
Step 3 (Residue): Final wipe with Ethanol to remove organic residues.
Regulatory Compliance & Transport
-
US EPA (RCRA): While not explicitly P-listed (acute hazardous) by specific CAS in all databases, the toxicity profile mandates handling as a Characteristic Hazardous Waste (Toxicity D000 codes if applicable via TCLP, otherwise general toxic waste).
-
DOT Shipping (if transporting):
-
Likely Class: 6.1 (Toxic Substances) or 8 (Corrosive) .
-
Packing Group: II or III .
-
-
Empty Containers: Must be "RCRA Empty" (triple rinsed). The rinsate must be captured and treated as hazardous waste (see Visual 1).[3]
References
-
Sigma-Aldrich. Safety Data Sheet: Purine Derivatives and Analogues (General). Retrieved from
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1][4] Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: N6-substituted Adenines. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
